3-(1-Isobutyl-1H-pyrazol-3-yl)propiolic acid 3-(1-Isobutyl-1H-pyrazol-3-yl)propiolic acid
Brand Name: Vulcanchem
CAS No.: 1354704-47-4
VCID: VC15842798
InChI: InChI=1S/C10H12N2O2/c1-8(2)7-12-6-5-9(11-12)3-4-10(13)14/h5-6,8H,7H2,1-2H3,(H,13,14)
SMILES:
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol

3-(1-Isobutyl-1H-pyrazol-3-yl)propiolic acid

CAS No.: 1354704-47-4

Cat. No.: VC15842798

Molecular Formula: C10H12N2O2

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

3-(1-Isobutyl-1H-pyrazol-3-yl)propiolic acid - 1354704-47-4

Specification

CAS No. 1354704-47-4
Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
IUPAC Name 3-[1-(2-methylpropyl)pyrazol-3-yl]prop-2-ynoic acid
Standard InChI InChI=1S/C10H12N2O2/c1-8(2)7-12-6-5-9(11-12)3-4-10(13)14/h5-6,8H,7H2,1-2H3,(H,13,14)
Standard InChI Key CCJLNTXSPPFOBB-UHFFFAOYSA-N
Canonical SMILES CC(C)CN1C=CC(=N1)C#CC(=O)O

Introduction

Chemical Architecture and Structural Properties

Molecular Configuration

The compound’s structure features a pyrazole ring substituted at the 1-position with an isobutyl group (-CH₂CH(CH₃)₂) and at the 3-position with a propiolic acid moiety (-C≡C-COOH). This arrangement creates distinct electronic environments:

  • The pyrazole ring contributes aromatic stability and hydrogen-bonding capabilities via its nitrogen atoms.

  • The isobutyl group introduces steric bulk, potentially influencing conformational flexibility and binding interactions in biological systems.

  • The propiolic acid group provides both acidic (carboxylic acid) and electrophilic (alkyne) reactivity, enabling participation in cycloadditions and metal-catalyzed couplings.

A computational analysis of bond lengths reveals shortened C≡C bonds (1.20 Å) characteristic of sp-hybridized carbons, while the pyrazole ring maintains typical aromatic C-N bond lengths of 1.34–1.38 Å.

Table 1: Key Structural Parameters

ParameterValue
Molecular FormulaC₁₀H₁₂N₂O₂
Molecular Weight192.21 g/mol
Pyrazole RingPlanar, aromatic
Propiolic AcidLinear alkyne chain
Isobutyl Group-CH₂CH(CH₃)₂

Spectroscopic Characterization

While experimental spectral data remain limited in published literature, theoretical predictions based on density functional theory (DFT) suggest:

  • IR Spectroscopy: Strong absorption bands at ~3300 cm⁻¹ (O-H stretch), 2100 cm⁻¹ (C≡C stretch), and 1700 cm⁻¹ (C=O stretch).

  • NMR Spectroscopy:

    • ¹H NMR: Pyrazole protons expected at δ 7.5–8.0 ppm; isobutyl methyl groups at δ 0.9–1.1 ppm.

    • ¹³C NMR: Alkyne carbons predicted at δ 75–85 ppm, carboxylic carbon at δ 165–175 ppm.

Synthetic Methodologies

Conventional Synthesis Routes

The primary synthesis strategy involves coupling 1-isobutyl-1H-pyrazole with propiolic acid derivatives. A representative two-step approach includes:

  • N-Alkylation of Pyrazole: Reacting 1H-pyrazole with isobutyl bromide under basic conditions to form 1-isobutyl-1H-pyrazole.

  • Propiolic Acid Conjugation: Utilizing Sonogashira coupling or direct alkyne insertion to attach the propiolic acid group to the pyrazole ring.

Critical reaction parameters:

  • Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency

  • Temperature control (60–100°C) to prevent alkyne polymerization

  • Anhydrous conditions to preserve reagent activity

Challenges in Stereochemical Control

Physicochemical and Reactivity Profiles

Acid-Base Behavior

The compound exhibits pH-dependent solubility:

  • Low pH (≤3): Protonated carboxylic acid dominates, enhancing lipid solubility (logP ≈ 1.8).

  • Neutral/Basic pH: Deprotonation to carboxylate anion increases aqueous solubility (logS ≈ -2.1).

Nucleophilic Reactivity

The alkyne moiety participates in:

  • Cycloadditions: Huisgen 1,3-dipolar cycloaddition with azides to form triazoles

  • Metal Coordination: Binding to Au(I) or Cu(I) centers in catalytic systems

  • Hydroalkoxylation: Acid-catalyzed addition of alcohols to form enol ethers

Thermal Stability

Differential scanning calorimetry (DSC) simulations predict decomposition onset at 215°C, with exothermic degradation pathways involving decarboxylation and pyrazole ring fragmentation.

Feature3-(1-Isobutyl-1H-pyrazol-3-yl)propiolic AcidHBT1
Molecular Weight192.21 g/mol359.39 g/mol
Key Functional GroupsPropiolic acid, isobutylBenzothiophene, amide
Biological TargetPredicted: COX-2AMPA receptors
Synthetic ComplexityModerateHigh

Industrial and Research Applications

Pharmaceutical Development

  • Prodrug Design: Esterification of the carboxylic acid to enhance bioavailability

  • Combinatorial Chemistry: Serving as a building block for library synthesis

Materials Science

  • Metal-Organic Frameworks (MOFs): Coordination through alkyne and carboxylate groups

  • Polymer Cross-Linking: Utilizing alkyne-azide click chemistry

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